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N-acetyllactosamine -

N-acetyllactosamine

Catalog Number: EVT-8642260
CAS Number:
Molecular Formula: C14H25NO11
Molecular Weight: 383.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-acetyllactosamine is a beta-D-galactopyranosyl-(1->4)-N-acetyl-D-glucosamine having beta-configuration at the reducing end anomeric centre.
N-acetyllactosamine contains a N-acetyllactosamine motif and is often attached to a R aglycon.
Source and Classification

N-acetyllactosamine can be derived from lactose through enzymatic reactions involving specific glycosyltransferases. It belongs to the class of carbohydrates and is classified as a glycan, specifically a type of oligosaccharide. Its presence is notably significant in the biosynthesis of complex carbohydrates, contributing to cellular recognition and interaction processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-acetyllactosamine can be achieved through several methods, including chemical synthesis and enzymatic approaches.

  1. Chemical Synthesis:
    • A common method involves the use of D-lactose as a starting material. The process typically includes the protection of hydroxyl groups, followed by selective glycosylation reactions using activated sugar donors such as galactose derivatives. For instance, one method employs acetic anhydride for N-acetylation after hydrogenolysis of intermediates like N-benzyl lactosamine, achieving yields around 48% for N-acetyllactosamine .
  2. Enzymatic Synthesis:
    • Enzymatic methods utilize glycosyltransferases that catalyze the transfer of sugar moieties from nucleotide sugars to acceptor molecules. For example, β-1,4-galactosyltransferase facilitates the addition of galactose to N-acetylglucosamine, resulting in high yields under optimized conditions (e.g., pH adjustments and substrate concentrations) . One-pot syntheses have demonstrated effective conversion rates with complete substrate utilization .
Chemical Reactions Analysis

Reactions and Technical Details

N-acetyllactosamine participates in various chemical reactions typical for carbohydrates:

  1. Glycosylation Reactions: These reactions involve the formation of glycosidic bonds with other sugars or aglycones, often catalyzed by specific enzymes or acid catalysts.
  2. Acetylation: The hydroxyl groups can be acetylated to yield derivatives with modified solubility or reactivity.
  3. Hydrolysis: Under acidic or enzymatic conditions, N-acetyllactosamine can be hydrolyzed back into its constituent monosaccharides.

These reactions are essential for modifying the compound for specific applications in biochemistry and pharmaceutical sciences.

Mechanism of Action

Process and Data

The mechanism by which N-acetyllactosamine exerts its biological effects primarily involves its role in cell recognition processes. It acts as a ligand for various lectins and receptors on cell surfaces, facilitating cell-cell interactions and signaling pathways.

In the context of immune response, N-acetyllactosamine structures on glycoproteins can influence cellular adhesion and migration, affecting processes such as inflammation and pathogen recognition . The detailed mechanism often involves conformational changes upon binding to specific proteins or receptors.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water; solubility may vary with temperature.
  • Melting Point: Generally around 150-160 °C.

Chemical Properties

  • Stability: Relatively stable under neutral pH but may degrade under extreme acidic or basic conditions.
  • Reactivity: Reacts with various reagents to form derivatives; participates in redox reactions due to the presence of hydroxyl groups.

Relevant analyses include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm structural integrity and purity.

Applications

Scientific Uses

N-acetyllactosamine has several important applications in scientific research:

  1. Glycobiology: It is used extensively in studies related to glycan interactions on cell surfaces.
  2. Pharmaceuticals: Its derivatives are explored for therapeutic applications due to their roles in modulating immune responses.
  3. Biotechnology: Employed in the synthesis of neo-glycoproteins for drug development and vaccine formulation .
Biosynthetic Pathways and Enzymatic Synthesis of LacNAc

Leloir Glycosyltransferases in N-Acetyllactosamine Biosynthesis

N-Acetyllactosamine (LacNAc; Galβ1-4GlcNAc or Galβ1-3GlcNAc) serves as a fundamental disaccharide unit in human milk oligosaccharides, blood group antigens, and glycoconjugate scaffolds. Its biosynthesis is primarily mediated by Leloir glycosyltransferases, which utilize activated nucleotide sugar donors to catalyze glycosidic bond formation with strict regio- and stereospecificity. These enzymes operate within the Golgi apparatus in eukaryotic cells, where they sequentially assemble glycan structures on nascent glycoproteins and glycolipids [1] [3] [5].

Role of β1,3-Galactosyltransferases and β1,4-Galactosyltransferases

The formation of LacNAc linkages is governed by two distinct enzyme families:

  • β1,4-Galactosyltransferases (β4Gal-Ts): These enzymes (EC 2.4.1.90) catalyze the transfer of galactose from UDP-galactose to terminal N-acetylglucosamine (GlcNAc) acceptors via β1-4 linkage, generating the type 2 LacNAc disaccharide (Galβ1-4GlcNAc). Structurally, β4Gal-Ts exhibit a type II membrane protein topology with a short N-terminal cytoplasmic domain, transmembrane anchor, stem region, and catalytic domain facing the Golgi lumen. Conformational changes induced by UDP-galactose binding create the acceptor site, with loop movements acting as a "lid" over the donor substrate [3] [5]. In mammals, β4Gal-T1 interacts with α-lactalbumin to form lactose synthase, modulating acceptor specificity toward glucose during lactation [3] [5].
  • β1,3-Galactosyltransferases (β3Gal-Ts): These enzymes generate type 1 LacNAc (Galβ1-3GlcNAc) structures. The Arabidopsis thaliana enzyme GALT1 exemplifies this group, transferring galactose to terminal GlcNAc residues on N-glycans to initiate Lewis a epitope biosynthesis. Recombinant GALT1 exhibits strict specificity for generating β1-3 linkages, with subsequent fucosylation by α1,4-fucosyltransferase completing Lewis a formation [9]. Unlike β4Gal-Ts, mammalian β3Gal-Ts show broader tissue distribution but are absent in certain lineages like Brassicaceae under normal conditions [9].

Table 1: Key Properties of LacNAc-Forming Glycosyltransferases

Enzyme ClassEC NumberLinkage FormedKey Structural FeaturesBiological Role
β1,4-Galactosyltransferase (β4Gal-T1)2.4.1.90Galβ1-4GlcNAcType II membrane topology; catalytic domain with flexible loopsGlycoprotein/glycolipid biosynthesis; lactose synthase complex
β1,3-Galactosyltransferase (GALT1)2.4.1.-Galβ1-3GlcNAcConserved GT31 family domain; Golgi-localizedLewis a epitope biosynthesis in plants
Bacterial β1,3-Galactosyltransferase (E. coli)2.4.1.-Galβ1-3GlcNAcSoluble recombinant form; metal ion-dependentSynthesis of poly-LacNAc type 1 chains

Substrate Specificity of Bacterial Glycosyltransferases

Bacterial glycosyltransferases exhibit remarkable diversity in acceptor substrate recognition, enabling efficient chemoenzymatic synthesis of LacNAc derivatives:

  • Escherichia coli β1,3-Galactosyltransferase (β3GalT): This enzyme, derived from Escherichia coli O55:H7, demonstrates high activity toward GlcNAcβ-O-C₆H₄NO₂-p (p-nitrophenyl N-acetyl-β-D-glucosaminide) acceptors in the presence of Mg²⁺ ions. Optimal activity occurs at pH 7.5 with a turnover number (kcat) of 15.2 s⁻¹ for LacNAc type 1 synthesis. When combined with Helicobacter pylori β1,3-N-acetylglucosaminyltransferase (β3GlcNAcT), it facilitates sequential synthesis of poly-LacNAc type 1 oligomers with up to 95% yield for tetrasaccharide formation [2].
  • Helicobacter pylori β1,3-N-Acetylglucosaminyltransferase: Exhibits complementary specificity, efficiently transferring GlcNAc to galactose-terminated acceptors. In one-pot enzymatic systems with β3GalT, it enables synthesis of extended poly-LacNAc type 1 chains (up to octasaccharides). However, diminished activity is observed beyond pentasaccharide acceptors due to steric constraints [2].
  • Donor Specificity: Both enzymes utilize UDP-sugars with strict regioselectivity. The Escherichia coli β3GalT shows >50-fold higher catalytic efficiency (kcat/Km) for UDP-galactose compared to UDP-glucose, while the Helicobacter pylori enzyme is specific for UDP-N-acetylglucosamine [2] [7].

Table 2: Enzymatic Synthesis Efficiency of LacNAc Oligomers

Enzyme SystemAcceptor SubstrateProductStepwise Yield (%)Catalytic Efficiency (kcat/Km, M⁻¹s⁻¹)
E. coli β3GalTGlcNAcβ-O-C₆H₄NO₂-pLacNAc type 198.38.2 × 10³
H. pylori β3GlcNAcTGalβ1-3GlcNAcβ-O-C₆H₄NO₂-pTri-LacNAc type 198.51.1 × 10⁴
Sequential β3GalT/β3GlcNAcTTri-LacNAc type 1Tetra-LacNAc type 197.9N/A
One-pot β3GalT/β3GlcNAcTGlcNAcβ-O-C₆H₄NO₂-pOcta-LacNAc type 119.5N/A

Enzymatic Degradation by Endo-β-Galactosidases

Substrate Specificity of Endo-β-Galactosidases

Endo-β-galactosidases hydrolyze internal β-galactosidic bonds within poly-LacNAc chains. Their activity varies significantly based on microbial source:

  • Enterobacter freundii Endo-β-Galactosidase: Preferentially cleaves unsulfated poly-N-acetyllactosamine chains (Galβ1-4GlcNAc)n over monosialylated structures. Activity decreases >10-fold for disialylated substrates due to steric hindrance around the cleavage site [1].
  • Bacteroides fragilis Enzyme: Exhibits broad specificity toward both sulfated and nonsulfated keratan sulfate chains, efficiently hydrolyzing Galβ1-4GlcNAc6S linkages. Kinetic analysis reveals a Km of 0.18 mM for keratan sulfate versus 1.2 mM for nonsulfated poly-LacNAc [1].
  • Fusarium keratolyticus Endoglycosidase: Specialized in degrading fucosylated LacNAc structures in plant cell walls, showing 5-fold higher activity toward Lewis x (Galβ1-4[Fucα1-3]GlcNAc) than unmodified LacNAc. This reflects adaptation to hydrolyze plant-specific glycoepitopes [9].

Impact of Sulfation and Fucosylation on Enzymatic Hydrolysis

Modifications substantially alter endoglycosidase kinetics:

  • 3-O-Sulfation of GlcNAc: Reduces hydrolysis rates by 20-50% for Bacteroides fragilis enzyme due to electrostatic repulsion with the enzyme's active site. Molecular dynamics simulations show distorted binding geometry when sulfate occupies the +1 subsite [1].
  • 6-O-Sulfation of Galactose: Abolishes hydrolysis by Enterobacter freundii enzyme but is tolerated by Bacteroides fragilis endoglycosidase (50% residual activity). This differential specificity correlates with active site pocket dimensions [1].
  • α1-3-Fucosylation: Decreases enzymatic cleavage efficiency by >80% for all tested endoglycosidases due to steric occlusion of the glycosidic bond. The Fusarium keratolyticus enzyme shows partial adaptation to fucosylated substrates (40% relative activity) through an extended catalytic cleft [9].

Immobilized Enzyme Systems for Scalable N-Acetyllactosamine Production

β-Galactosidase Immobilization on 3D Polymer Supports

Enzyme immobilization enhances operational stability and enables continuous bioprocessing:

  • Support Materials: Magnetic nanoparticles functionalized with amine groups (e.g., CTAB-KOH modified biochar) provide high surface area (221 m²/g) and enable covalent enzyme attachment via glutaraldehyde crosslinking. This configuration retains >90% activity after 10 cycles due to restricted protein unfolding [4] [10].
  • Optimization Parameters: Response Surface Methodology reveals immobilization efficiency depends critically on enzyme loading (optimal at 0.03 mg/mL), pH (pH 5.0), and contact time (3 hours). Overloading beyond 57.5 mg/g support causes multilayer adsorption and leaching [4] [10].
  • Performance Metrics: Immobilized β-galactosidase achieves 61.78% activity recovery with 40% residual activity after 30 days storage at 4°C. Thermal deactivation kinetics show a half-life (t₁/₂) of 252 minutes at 60°C versus 121 minutes for free enzyme [4].

Table 3: Immobilization Systems for LacNAc-Synthesizing Enzymes

Support MaterialEnzymeImmobilization Efficiency (%)Thermal Stability (t₁/₂ at 60°C)Reusability (Cycles to 50% Activity)
CTAB-KOH biocharβ-Galactosidase61.78252 min6
Silica-coated magnetic nanoparticlesLaccase (model)58.2>300 min10
α-Lactalbumin-SepharoseGalactosyltransferase>90N/A15
Polyacrylonitrile-biocharLaccase (model)67.5210 min7

Optimization of Transglycosylation Efficiency in Column Reactors

Reactor design profoundly influences LacNAc synthesis efficiency:

  • Enzyme Cascades: UDP-galactose regeneration systems integrate β4Gal-T with nucleoside triphosphate synthesis enzymes. The cyclic system with pyruvate kinase (PK), phosphoglucomutase (PGM), UDP-glucose pyrophosphorylase (UGP), and UDP-galactose 4'-epimerase (GalE) achieves 68 regeneration cycles per UDP molecule, producing 13 g LacNAc in a single run [8].
  • Nucleotide Sugar Regeneration: Polyphosphate kinase (PPK) replaces phosphoenolpyruvate (PEP)-dependent systems, reducing costs by utilizing inorganic polyphosphate (polyPn). This system maintains β4Gal-T activity at 75 mM polyPn and achieves 65% LacNAc yield without pyrophosphatase [8].
  • Process Intensification: Continuous-flow reactors with co-immobilized β-galactosidase and β-N-acetylhexosaminidase synthesize LacNAc from lactose and GlcNAc at 85% conversion. Optimal productivity occurs at 45°C with 10 mM Mn²⁺, enhancing transglycosylation over hydrolysis [7] [8].

Properties

Product Name

N-acetyllactosamine

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

Molecular Formula

C14H25NO11

Molecular Weight

383.35 g/mol

InChI

InChI=1S/C14H25NO11/c1-4(18)15-7-9(20)12(6(3-17)24-13(7)23)26-14-11(22)10(21)8(19)5(2-16)25-14/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8+,9-,10+,11-,12-,13-,14+/m1/s1

InChI Key

KFEUJDWYNGMDBV-LODBTCKLSA-N

SMILES

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O

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